molecular formula C7H8BrClN2 B15326367 (2-Bromo-5-chlorobenzyl)hydrazine

(2-Bromo-5-chlorobenzyl)hydrazine

Cat. No.: B15326367
M. Wt: 235.51 g/mol
InChI Key: ASTQNFCATWIXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-chlorobenzyl)hydrazine is a chemical compound with the molecular formula C7H8BrClN2. It is a useful research chemical and is often used in various scientific studies. The compound consists of a benzyl group substituted with bromine and chlorine atoms, and a hydrazine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Bromo-5-chlorobenzyl)hydrazine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorobenzyl)hydrazine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Substituted hydrazines or hydrazones.

    Oxidation: Hydrazones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

Scientific Research Applications

(2-Bromo-5-chlorobenzyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorobenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-chlorophenyl)methylhydrazine
  • (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

(2-bromo-5-chlorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrClN2/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3,11H,4,10H2

InChI Key

ASTQNFCATWIXHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CNN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.